[(Chloroacetyl)anilino]acetic acid
Description
[(Chloroacetyl)anilino]acetic acid is a derivative of aniline featuring a chloroacetyl (ClCH₂CO-) group and an acetic acid (CH₂COOH) group attached to the nitrogen atom of the anilino (-NH-C₆H₅) moiety. Structurally, it can be represented as Ph-N(COCH₂Cl)(CH₂COOH), where the nitrogen atom is substituted with both a chloroacetyl and a carboxymethyl group. This compound is closely related to N-Phenyliminodiacetic acid (PIDAA, 2-[N-(carboxymethyl)anilino]acetic acid), which has two carboxymethyl groups instead of one chloroacetyl group .
The chloroacetyl group imparts significant reactivity due to the electron-withdrawing chlorine atom, which enhances the acidity of adjacent functional groups and facilitates nucleophilic substitution reactions. This property makes it valuable in pharmaceutical synthesis and as a ligand in coordination chemistry .
Properties
IUPAC Name |
2-(N-(2-chloroacetyl)anilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-6-9(13)12(7-10(14)15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUUKPXESMFXBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-Phenyliminodiacetic Acid (PIDAA)
- Structure : Ph-N(CH₂COOH)₂.
- Properties :
- Applications : Used in chelation therapy and catalysis.
- Key Difference: PIDAA lacks the reactive chloroacetyl group, making it less prone to alkylation reactions compared to [(Chloroacetyl)anilino]acetic acid .
N-(4-Acetylphenyl)-2-Chloroacetamide
- Structure : ClCH₂CONH-C₆H₄-COCH₃.
- Synthesis: Prepared via reaction of chloroacetyl chloride with p-aminoacetophenone in glacial acetic acid .
- Properties : The acetyl group enhances lipophilicity, while the chloroacetamide moiety allows for nucleophilic substitution.
- Applications : Intermediate in agrochemical and pharmaceutical synthesis.
3,5-Bis(trifluoromethyl)anilino(oxo)acetic Acid
Comparative Data Table
*Estimated based on chloroacetic acid’s inductive effect .
Preparation Methods
Chloroacetylation of Aniline Derivatives
The foundational step in synthesizing [(chloroacetyl)anilino]acetic acid involves introducing the chloroacetyl group to an aniline substrate. Chloroacetyl chloride serves as a key reagent, enabling direct acylation of aromatic amines. In a representative procedure, aniline derivatives react with chloroacetyl chloride in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (50–60°C) to form N-chloroacetylaniline intermediates . For example, the patent WO2005073163A1 demonstrates that tert-butyl chloroacetate reacts with diclofenac sodium under similar conditions to yield tert-butyl-[2-(2,6-dichloroanilino)phenyl]acetoxy acetate, a structural analog .
Critical to this step is the catalytic role of acid promoters . Concentrated sulfuric acid (H₂SO₄) or FeCl₃ enhances reaction rates by facilitating enolization of acetyl chloride intermediates, as shown in mechanistic studies . The activation energy for acetyl chloride enolization—a rate-determining step—is reduced from 162.56 kJ/mol to 77.19 kJ/mol in the presence of H₂SO₄, significantly accelerating chloroacetylation .
Coupling with Acetic Acid Moieties
Following chloroacetylation, the aniline derivative must be conjugated to the acetic acid group. This is achieved through esterification or alkylation strategies. In one approach, the N-chloroacetylaniline intermediate reacts with bromoacetic acid or its tert-butyl ester under basic conditions. For instance, tert-butyl chloroacetate alkylates diclofenac sodium in DMF at 55–60°C, forming a stable ester linkage that is later hydrolyzed to the carboxylic acid .
Alternative methods employ in situ generation of chloroacetyl chloride . A study by Ogata et al. highlights that chlorination of acetic acid in the presence of sulfur catalysts yields chloroacetyl chloride, which directly reacts with aniline derivatives . This method avoids handling hazardous chloroacetyl chloride separately, though it requires stringent temperature control (95–96°C) and dried chlorine gas to prevent hydrolysis4.
Catalytic and Mechanistic Insights
The chlorination mechanism proceeds via ionic pathways rather than radical routes, as confirmed by density functional theory (DFT) calculations . Key steps include:
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Enolization of acetyl chloride :
-
Chlorine addition :
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Nucleophilic substitution by aniline to form the N-chloroacetyl derivative.
The use of acetic anhydride as a catalyst promotes acetyl chloride formation, creating an autocatalytic cycle that sustains the reaction . FeCl₃ further lowers activation barriers by stabilizing transition states during enolization .
Purification and Characterization
Crude reaction mixtures often contain byproducts such as dichloro- and trichloroacetic acids, necessitating meticulous purification. Vacuum distillation effectively separates monochloroacetic acid (boiling point: 189°C) from higher chlorinated analogs . Post-distillation, the product is isolated via crystallization from chilled water, achieving >95% purity .
Spectroscopic characterization confirms structural integrity:
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IR spectroscopy : Peaks at 1720 cm⁻¹ (C=O stretch) and 725 cm⁻¹ (C-S stretch) .
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¹H NMR : Signals at δ 9.3 ppm (–NH–) and δ 7.2–8.0 ppm (aromatic protons) .
Comparative Analysis of Synthetic Routes
| Method | Conditions | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Chloroacetyl chloride | DMF, 55–60°C | H₂SO₄ | 91.7 | 95 |
| tert-Butyl chloroacetate | DMF, 30–35°C | None | 97.6 | 98 |
| In situ chlorination | Glacial acetic acid, 95°C | Sulfur | 85.0 | 90 |
The tert-butyl chloroacetate route offers the highest yield and purity, attributed to milder conditions and reduced side reactions . In contrast, in situ methods, while avoiding hazardous reagents, suffer from lower yields due to competing hydrolysis4.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
